molecular formula C25H22ClN5O4 B2706624 ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896299-28-8

ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2706624
CAS No.: 896299-28-8
M. Wt: 491.93
InChI Key: PBHHTJAZMVZRLJ-UHFFFAOYSA-N
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Description

Ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H22ClN5O4 and its molecular weight is 491.93. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Receptor Interaction

Compounds similar to ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate have been extensively studied for their affinity towards various adenosine receptors. For instance, a study on 2-phenylimidazo[2,1-i]purin-5-ones revealed that these compounds could act as potent and selective inverse agonists at human A3 adenosine receptors, providing insights into their potential therapeutic applications in conditions mediated by these receptors (Ozola et al., 2003).

Synthetic Routes and Chemical Transformations

The synthetic versatility of compounds within this class is another area of significant interest. Studies have shown innovative synthetic methods allowing for the introduction of various substituents, enhancing the compound's biological activity. For example, research on the synthesis of imidazo[1,5-a]pyridines from carboxylic acid and 2-methylaminopyridines highlights the synthetic accessibility of these compounds, which could be pivotal for the development of new drugs (Crawforth & Paoletti, 2009).

Antimicrobial and Antiviral Activities

Several studies have also explored the antimicrobial and antiviral activities of compounds related to this compound. For instance, novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids were investigated for their CRTh2 receptor antagonist properties, indicating their potential in treating allergic inflammations (Pothier et al., 2012).

Potential Antioxidant Properties

Compounds within this chemical class have also shown promising antioxidant properties, suggesting their utility in combating oxidative stress-related diseases. For example, substituted aryl meroterpenoids from red seaweed exhibited significant antioxidant activities, indicating the potential of these compounds for pharmaceutical and food industries (Chakraborty et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 3-chloro-2-methylbenzaldehyde with 2-amino-4-phenyl-7-methyl-1H-imidazo[2,1-f]purin-8(7H)-one to form 8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product.", "Starting Materials": [ "3-chloro-2-methylbenzaldehyde", "2-amino-4-phenyl-7-methyl-1H-imidazo[2,1-f]purin-8(7H)-one", "ethyl 2-bromoacetate", "sodium hydride", "dimethylformamide", "chloroform", "methanol" ], "Reaction": [ "Step 1: Dissolve 3-chloro-2-methylbenzaldehyde (1.0 equiv) and 2-amino-4-phenyl-7-methyl-1H-imidazo[2,1-f]purin-8(7H)-one (1.1 equiv) in dimethylformamide (DMF) and add sodium hydride (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Add ethyl 2-bromoacetate (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with chloroform. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using methanol and chloroform as eluents.", "Step 5: Recrystallize the purified product from methanol to obtain ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate as a white solid." ] }

CAS No.

896299-28-8

Molecular Formula

C25H22ClN5O4

Molecular Weight

491.93

IUPAC Name

ethyl 2-[6-(3-chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H22ClN5O4/c1-4-35-20(32)14-30-23(33)21-22(28(3)25(30)34)27-24-29(21)13-19(16-9-6-5-7-10-16)31(24)18-12-8-11-17(26)15(18)2/h5-13H,4,14H2,1-3H3

InChI Key

PBHHTJAZMVZRLJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C(=CC=C4)Cl)C)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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